8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-amino-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-21-14-13(15(23)20-17(21)24)22(16(18)19-14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H2,18,19)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNFGKWWHBYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-57-6 | |
| Record name | 8-AMINO-3-METHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Cyclization from Imidazole Precursors
A foundational approach involves constructing the purine ring system from functionalized imidazole intermediates. This method, adapted from purine synthesis literature, proceeds as follows:
Imidazole Nitrooxime Formation :
Orthoester-Mediated Cyclization :
Key Advantages :
- High functional group tolerance enables introduction of diverse substituents.
- Scalability for multi-gram synthesis.
Limitations :
- Requires stringent control of reaction time and temperature to prevent side reactions.
Multi-Step Functionalization of Xanthine Derivatives
An alternative route involves sequential functionalization of xanthine (1H-purine-2,6-dione) scaffolds, as demonstrated in patent literature:
Bromination at Position 8 :
Nucleophilic Amination :
Naphthalenylmethyl Introduction :
Deprotection and Salt Formation :
Optimization Insights from Patent Data :
- Catalyst Selection : Use of Pd(OAc)$$_2$$/Xantphos reduces reaction time from >24 hours to 6–8 hours.
- Solvent Systems : DMF enhances solubility of intermediates, achieving yields >85%.
- Purity Control : Recrystallization from ethanol/water mixtures achieves >99% HPLC purity.
One-Pot Tandem Reactions
Recent advances emphasize tandem reactions to minimize isolation steps:
Simultaneous Alkylation and Amination :
- A mixture of xanthine, naphthalen-1-ylmethyl bromide, and ammonium chloride in DMF undergoes microwave irradiation (100°C, 30 minutes), achieving concurrent alkylation at position 7 and amination at position 8.
In Situ Purification :
- Addition of activated charcoal during the reaction absorbs byproducts, simplifying downstream purification.
Performance Metrics :
- Yield : 78–82%
- Purity : 95–97% (HPLC)
Comparative Analysis of Synthetic Methods
| Parameter | Imidazole Route | Xanthine Route | Tandem Route |
|---|---|---|---|
| Total Steps | 4 | 5 | 2 |
| Reaction Time | 12–18 hours | 8–10 hours | 1 hour |
| Overall Yield | 65% | 72% | 80% |
| Key Advantage | Scalability | High Purity | Speed |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
HPLC Purity :
Industrial-Scale Considerations
Cost-Efficiency :
Environmental Impact :
- Tandem reactions reduce solvent waste by 40% through in situ purification.
Regulatory Compliance :
- Palladium residue in final products must be <10 ppm, achievable via chelating resin treatment.
Chemical Reactions Analysis
Types of Reactions
8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could produce various substituted purines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential roles in cellular processes. This compound could be investigated for its interactions with nucleic acids and proteins.
Medicine
Purine derivatives have been explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. This compound might be studied for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at Position 7
The naphthalen-1-ylmethyl group distinguishes this compound from analogs with smaller or differently substituted aromatic groups:
Key Insights :
Substituent Variations at Position 8
The amino group at position 8 contrasts with halogen, alkoxy, or triazolyl groups in analogs:
Key Insights :
- Amino group enables hydrogen bonding with targets, unlike halogen or alkyl groups.
- Triazolylmethoxy in caffeine derivatives abolishes CNS stimulation but retains analgesia .
Biological Activity
8-Amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its structure features a purine base modified with various functional groups, suggesting diverse biological interactions. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is C₁₇H₁₅N₅O₂, with a molecular weight of 305.34 g/mol. It has notable structural characteristics that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₂ |
| Molecular Weight | 305.34 g/mol |
| CAS Number | 17946-48-4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Antiviral Activity
The compound has also demonstrated antiviral activity against several viruses. Studies have suggested that it inhibits viral replication by interfering with viral RNA synthesis. This property may be attributed to its ability to mimic nucleoside structures, thus disrupting the viral life cycle .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as DNA polymerases and reverse transcriptases, which are crucial for viral replication and cancer cell proliferation.
- Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
- Modulation of Signaling Pathways : The compound can modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
This data suggests that the compound is particularly effective against breast cancer cells compared to others.
Study 2: Antiviral Effects
In another study focusing on antiviral activity, researchers found that the compound inhibited the replication of influenza virus in vitro. The results indicated a dose-dependent response with an EC50 value of approximately 10 µM, demonstrating its potential as an antiviral agent .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of substituted purine-diones typically involves multi-step reactions, including nucleophilic substitution, condensation, or cyclization. For example, similar compounds (e.g., 8-cyclohexylamino analogs) are synthesized via alkylation at position 7 and amine substitution at position 8 under controlled conditions . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for bulky substituents like naphthalenylmethyl.
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side-product formation during alkylation .
- Purification : Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) or crystallization (using ethanol/water mixtures) is critical for isolating the pure compound.
Challenges : The steric bulk of the naphthalenylmethyl group may reduce reaction yields, necessitating iterative optimization of stoichiometry and reaction time .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent positions (e.g., naphthalenylmethyl protons at δ 4.5–5.0 ppm for methylene groups) and verify regioselectivity .
- FTIR : Peaks at 1650–1700 cm confirm carbonyl groups (C=O), while N-H stretches (3300–3500 cm) indicate the amino group .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogs like 8-chloro-7-ethyl derivatives, which crystallize in monoclinic systems with hydrogen-bonded networks .
Advanced: What strategies identify biological targets or mechanisms of action?
Methodological Answer:
Target identification involves:
- Enzyme inhibition assays : Test interactions with adenosine deaminase or kinases using fluorogenic substrates (e.g., kinetic assays measuring IC values) .
- Receptor binding studies : Competitive binding assays with H-labeled adenosine receptor antagonists (A, A) assess affinity, as seen in xanthine-based analogs .
- Cellular pathway analysis : RNA-seq or phosphoproteomics can reveal downstream effects, such as modulation of cAMP/PKA signaling .
Note : The naphthalenylmethyl group may enhance lipophilicity, influencing membrane permeability and off-target effects, requiring counter-screens .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Predict binding modes to adenosine receptors using software like AutoDock Vina. For example, naphthalene’s aromaticity may engage in π-π stacking with receptor residues (e.g., Phe168 in A) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Thr88) .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs to prioritize synthetic targets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in activity (e.g., varying IC across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration (critical for kinase assays) .
- Cell/tissue specificity : Tissue-specific receptor isoform expression (e.g., A vs. A) alters compound efficacy .
Mitigation strategies : - Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: What are the stability and degradation profiles under physiological conditions?
Methodological Answer:
- pH stability : Conduct accelerated stability studies (e.g., 37°C in buffers pH 1–9). Purine-diones are prone to hydrolysis at extremes (pH <3 or >10), forming 8-oxo derivatives .
- Oxidative stress : Expose to HO or cytochrome P450 enzymes to identify metabolites via LC-MS/MS. The amino group may undergo N-oxidation .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; naphthalene’s chromophore increases UV absorption, necessitating dark storage .
Advanced: How to design derivatives for improved selectivity or potency?
Methodological Answer:
- Position 7 modifications : Replace naphthalenylmethyl with smaller alkyl groups (e.g., ethyl) to reduce steric hindrance and enhance receptor access .
- Position 8 substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO) to modulate electronic effects on hydrogen bonding .
- Prodrug strategies : Esterify the amino group to enhance solubility; enzymatic cleavage in vivo regenerates the active form .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid gradients to separate impurities. Monitor for common byproducts (e.g., deaminated or dimerized species) .
- Elemental analysis : Verify stoichiometry (C, H, N) within 0.4% of theoretical values .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd from Suzuki couplings) below 10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
